N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide
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Overview
Description
N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a thiocarbonyl compound under acidic or basic conditions.
Substitution Reactions: The thiadiazole ring is then functionalized with the desired substituents, such as the ethoxy and methoxy groups, through nucleophilic substitution reactions.
Coupling with Acetamide: The final step involves the coupling of the functionalized thiadiazole with 2-(2-methylphenoxy)acetamide under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium ethoxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Agriculture: It has been investigated for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: The compound has been explored for its potential use in the development of new materials with unique properties, such as conducting polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-Acetylamino-4-methoxyacetophenone: This compound shares structural similarities with N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide and has been studied for its potential biological activities.
3-Hydroxy-4-methoxyphenylacetic acid: Another structurally related compound that has been investigated for its biological properties.
3,4-Dimethoxyphenethylamine: A compound with similar methoxy substituents that has been studied for its pharmacological effects.
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of the thiadiazole ring, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C20H21N3O4S |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C20H21N3O4S/c1-4-26-16-10-9-14(11-17(16)25-3)19-22-20(28-23-19)21-18(24)12-27-15-8-6-5-7-13(15)2/h5-11H,4,12H2,1-3H3,(H,21,22,23,24) |
InChI Key |
ZTUPBUMPCBBWJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=CC=C3C)OC |
Origin of Product |
United States |
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